2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride
CAS No.:
Cat. No.: VC17681468
Molecular Formula: C13H13ClN2O2S
Molecular Weight: 296.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13ClN2O2S |
|---|---|
| Molecular Weight | 296.77 g/mol |
| IUPAC Name | 2-benzyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C13H13ClN2O2S/c14-19(17,18)13-11-7-4-8-12(11)15-16(13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
| Standard InChI Key | USOCMIRFEJGFSW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(N(N=C2C1)CC3=CC=CC=C3)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride belongs to the class of bicyclic pyrazole derivatives fused with a cyclopentane ring. Its structure comprises:
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A cyclopenta[c]pyrazole core, where the pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a cyclopentane ring.
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A benzyl group (-CH2C6H5) attached to the pyrazole nitrogen at position 2.
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A sulfonyl chloride (-SO2Cl) functional group at position 3 of the pyrazole ring.
The sulfonyl chloride group confers high reactivity, making the compound a valuable intermediate for further derivatization, particularly in pharmaceutical and agrochemical synthesis .
Synthetic Pathways
Formation of the Cyclopenta[c]pyrazole Core
The synthesis of fused pyrazole systems often involves cyclization reactions. For example, 1,3-dipolar cycloaddition between hydrazine derivatives and α,β-unsaturated ketones or aldehydes is a common strategy . A plausible route for the cyclopenta[c]pyrazole core could involve:
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Cyclopentanone as a starting material, which undergoes condensation with a hydrazine derivative to form a hydrazone intermediate.
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Intramolecular cyclization under acidic or basic conditions to yield the bicyclic pyrazole structure .
Sulfonation to Sulfonyl Chloride
The sulfonyl chloride group is introduced through chlorosulfonation of the pyrazole ring. This involves treating the pyrazole with chlorosulfonic acid (ClSO3H), followed by quenching with HCl to yield the sulfonyl chloride .
Spectroscopic Characterization
Key spectroscopic data for 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride can be inferred from analogous compounds:
Table 1: Predicted Spectroscopic Properties
Reactivity and Derivative Synthesis
The sulfonyl chloride group enables diverse transformations:
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Nucleophilic substitution: Reaction with amines yields sulfonamides, which are pharmacologically relevant .
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Hydrolysis: Forms sulfonic acids under aqueous conditions.
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Cross-coupling: Palladium-catalyzed reactions (e.g., Suzuki coupling) can introduce aryl groups at the sulfonyl position .
Challenges and Future Directions
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Synthetic Optimization: Current yields for multi-step syntheses of fused pyrazoles range from 52–88% . Improving efficiency via catalysis or green chemistry approaches is critical.
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Biological Screening: No direct data exists for this compound’s bioactivity. Testing against cancer cell lines (e.g., MCF-7, HepG2) is recommended .
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Thermal Stability: Sulfonyl chlorides are prone to hydrolysis. Stability studies under varying pH and temperature conditions are needed .
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